Hippuran N-hydroxysuccinimide ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hippuran N-hydroxysuccinimide ester is a chemical compound that is widely used in scientific research. It is a derivative of hippuric acid, which is a natural compound found in many plants and animals. Hippuran N-hydroxysuccinimide ester has several unique properties that make it an ideal tool for studying various biochemical and physiological processes.
Wirkmechanismus
Hippuran N-hydroxysuccinimide ester works by reacting with primary amines on biomolecules such as lysine residues on proteins. This reaction forms a stable covalent bond between the hippuran N-hydroxysuccinimide ester and the biomolecule, which can be detected using various techniques such as fluorescence spectroscopy or mass spectrometry.
Biochemische Und Physiologische Effekte
Hippuran N-hydroxysuccinimide ester has several biochemical and physiological effects. It can alter the properties of proteins and other biomolecules by attaching fluorescent or radioactive tags, which can be used to study their function and interactions. It can also be used to selectively label specific proteins or peptides, which can be useful in drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hippuran N-hydroxysuccinimide ester in lab experiments is its high specificity for primary amines, which allows for selective labeling of biomolecules. Another advantage is its ability to form stable covalent bonds with biomolecules, which allows for long-term detection and analysis. However, one limitation is its potential toxicity, which can affect the function of biomolecules and lead to false results.
Zukünftige Richtungen
There are several future directions for the use of hippuran N-hydroxysuccinimide ester in scientific research. One direction is the development of new labeling reagents that can selectively target different types of biomolecules such as carbohydrates or lipids. Another direction is the use of hippuran N-hydroxysuccinimide ester in vivo to study biochemical and physiological processes in living organisms. Additionally, the development of new techniques for detecting and analyzing hippuran N-hydroxysuccinimide ester-labeled biomolecules could lead to new insights into various biological processes.
Synthesemethoden
Hippuran N-hydroxysuccinimide ester can be synthesized using a variety of methods. One common method involves reacting hippuric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction produces hippuran N-hydroxysuccinimide ester, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Hippuran N-hydroxysuccinimide ester has several applications in scientific research. It is commonly used as a fluorescent probe to study various biochemical and physiological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways. It can also be used as a labeling reagent to attach fluorescent or radioactive tags to proteins, peptides, and other biomolecules.
Eigenschaften
CAS-Nummer |
109032-43-1 |
---|---|
Produktname |
Hippuran N-hydroxysuccinimide ester |
Molekularformel |
C12H11IN2O4 |
Molekulargewicht |
372.13 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-(125I)iodanylanilino)acetate |
InChI |
InChI=1S/C12H11IN2O4/c13-8-3-1-2-4-9(8)14-7-12(18)19-15-10(16)5-6-11(15)17/h1-4,14H,5-7H2/i13-2 |
InChI-Schlüssel |
QNMUIZSMSVHREF-QBRXFKMYSA-N |
Isomerische SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2[125I] |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2I |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC2=CC=CC=C2I |
Synonyme |
hippuran N-hydroxysuccinimide ester N-hydroxysuccinimide hippuran este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.